molecular formula C7H10O5 B1681744 Shikimic acid CAS No. 138-59-0

Shikimic acid

Cat. No. B1681744
CAS RN: 138-59-0
M. Wt: 174.15 g/mol
InChI Key: JXOHGGNKMLTUBP-HSUXUTPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Shikimic acid, also known as its anionic form shikimate, is a cyclohexene, a cyclitol, and a cyclohexanecarboxylic acid . It is an important biochemical metabolite in plants and microorganisms . Its name comes from the Japanese flower shikimi, from which it was first isolated in 1885 .


Synthesis Analysis

Shikimic acid is an important intermediate in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), and most alkaloids of plants and microorganisms . The shikimate pathway is a seven-step metabolic route used by bacteria, fungi, algae, parasites, and plants for the biosynthesis of aromatic amino acids .


Molecular Structure Analysis

Shikimic acid has a chemical formula of C7H10O5 . It is a natural organic compound and its structure includes a cyclohexene ring with three hydroxyl groups, making it a cyclitol .


Chemical Reactions Analysis

Shikimic acid is an important intermediate in the biosynthesis of lignin, aromatic amino acids, and most alkaloids of plants and microorganisms . It is generally utilized as a starting material for industrial synthesis of the antiviral oseltamivir .


Physical And Chemical Properties Analysis

Shikimic acid has a molar mass of 174.15 g/mol and a melting point of 185 to 187 °C . It is a cyclohexene, a cyclitol, and a cyclohexanecarboxylic acid .

Scientific Research Applications

1. Selective Separation and Adsorption

Shikimic acid (SA) has been utilized in the development of magnetic β-cyclodextrin polymers for specific capture and separation. Magnetic β-cyclodextrin polymer, modified with boronate affinity, demonstrated selective adsorption and high stability, making it useful for separating natural cis-diol-containing compounds like SA (Zhu et al., 2021).

2. Production and Synthetic Modifications

Shikimic acid is industrially important as a precursor for antiviral Tamiflu. It is produced from star anise or by fermentation processes. Its carbon backbone and chirality allow extensive use as a versatile chiral precursor in organic synthesis. Applications include synthesis of Tamiflu, synthetic modifications, and use as a biorenewable material (Candeias et al., 2018).

3. Biosynthesis and Pharmacological Importance

SA is synthesized via the shikimic acid pathway in plants, showing therapeutic applications in prevention of diabetes, cardiovascular diseases, and cancer. It exhibits antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities. Its potent antioxidant activity contributes to its health benefits (Srinivasulu et al., 2018).

4. Metabolic Engineering for Enhanced Biosynthesis

Metabolic engineering and synthetic biology approaches are used for microbial biosynthesis of SA, offering a sustainable and cost-efficient alternative to plant-based methods. Strategies include inactivating competing pathways and overexpressing rate-limiting enzymes to elevate SA production (Bilal et al., 2018).

5. Application in Aromatic Amino Acid Pathways

Blue light-emitting diodes induce the accumulation of SA in oyster mushroom mycelia. This is attributed to the increase in enzymes like 3-deoxy-D-arabinoheptulosonate 7-phosphate synthase, essential in the SA pathway, and enzymes in glycolysis and the pentose phosphate pathways (Kojima et al., 2015).

6. Cosmetic Industry Applications

SA has recently gained attention in the cosmetic industry, showing antiviral, exfoliating, deodorizing, anti-acne, and anti-dandruff properties. Its exfoliative effect is comparable to glycolic acid, and it also exhibits anti-aging and hair-growth stimulating effects (Batory & Rotsztejn, 2021).

7. Antibiofilm Activity Against Bacteria

SA demonstrates inhibitory activity against biofilm formation of Staphylococcus aureus, interfering with metabolic activity, cell viability, and mobility. This suggests its potential as an antibiofilm agent, especially in the early stages of biofilm formation (Bai et al., 2019).

8. In Vivo Biosensor for Metabolic Monitoring

A shikimic acid biosensor was developed from a transcriptional regulator in Corynebacterium glutamicum. This biosensor enables quantitative monitoring of intracellular SA and facilitates the development of high-yield SA-producing strains (Liu et al., 2017).

Safety And Hazards

Shikimic acid is considered toxic and contains a pharmaceutically active ingredient . It is advised to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .

properties

IUPAC Name

(3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1,4-6,8-10H,2H2,(H,11,12)/t4-,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOHGGNKMLTUBP-HSUXUTPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4032039
Record name Shikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White powder; [MSDSonline], Solid
Record name Shikimic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7028
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Shikimic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Water solubility = 1.5X10+5 mg/l @ 21 °C, Solubility in water about 18 g/100 ml; solubility @ 23 °C (g/100 ml): 2.25 in absolute alcohol, 0.015 in anhydrous ether; practically insoluble in chloroform, benzene, petroleum ether, 150 mg/mL at 21 °C
Record name SHIKIMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Shikimic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000001 [mmHg]
Record name Shikimic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/7028
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Shikimic acid

Color/Form

Needles from methanol/ethyl acetate

CAS RN

138-59-0
Record name Shikimic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Shikimic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Shikimic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4032039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-enecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SHIKIMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29MS2WI2NU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SHIKIMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Shikimic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183-184.5 °C, 186 °C
Record name SHIKIMIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3537
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Shikimic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003070
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Shikimic acid
Reactant of Route 2
Shikimic acid
Reactant of Route 3
Shikimic acid
Reactant of Route 4
Shikimic acid
Reactant of Route 5
Shikimic acid
Reactant of Route 6
Shikimic acid

Citations

For This Compound
35,300
Citations
S Ghosh, Y Chisti, UC Banerjee - Biotechnology advances, 2012 - Elsevier
… producing shikimic acid (… Shikimic acid is named after the Japanese shikimi (Illicium anisatum) flower from which it was first isolated. Shikimic acid is an intermediate of the shikimic acid …
Number of citations: 211 www.sciencedirect.com
AM Estevez, RJ Estevez - Mini Reviews in Medicinal …, 2012 - ingentaconnect.com
… Abstract: Shikimic acid, a natural compound is a key … But besides the pharmacological relevance of shikimic acid itself, … and synthetical sources of shikimic acid, togheter with …
Number of citations: 74 www.ingentaconnect.com
M Krämer, J Bongaerts, R Bovenberg, S Kremer… - Metabolic …, 2003 - Elsevier
… Fermentative production of shikimic acid was most successfully carried out by rational … after the production of shikimic acid. An alternative is to produce shikimic acid as a result of …
Number of citations: 286 www.sciencedirect.com
EE Smissman, JT Suh, M Oxman… - Journal of the American …, 1962 - ACS Publications
… synthesis of quinic acid5 which Fischer and Dangschat had previously converted to shikimic acid.6 … The enzymatic synthesis of shikimic acid from D-erythrose-4-phosphate and phospho…
Number of citations: 71 pubs.acs.org
DR Knop, KM Draths, SS Chandran… - Journal of the …, 2001 - ACS Publications
… acid prior to synthesis of shikimic acid? Alternatively, does … transport of initially synthesized shikimic acid back into the … of shikimic acid, catalyzed the conversion of shikimic acid …
Number of citations: 169 pubs.acs.org
NR Candeias, B Assoah, SP Simeonov - Chemical reviews, 2018 - ACS Publications
… Apart from the production of Tamiflu, shikimic acid has … methods for production of shikimic acid and highlights selected methods … the synthetic utility of shikimic acid by covering the most …
Number of citations: 56 pubs.acs.org
NF Santos-Sánchez, R Salas-Coronado… - … aspects of phenolic …, 2019 - books.google.com
… The fifth section of the pathway is the activation of shikimic acid with adenosine triphosphate (ATP)(shikimate kinase, SK) to make shikimic acid 3-phosphate (S3P). The sixth chemical …
Number of citations: 231 www.google.com
DV Bochkov, SV Sysolyatin, AI Kalashnikov… - Journal of chemical …, 2012 - Springer
… Shikimic acid properties and its available analytical techniques are discussed. Plants having the highest content of shikimic acid are shown. The existing isolation methods are analyzed …
Number of citations: 176 link.springer.com
G Rawat, P Tripathi, RK Saxena - Applied Microbiology and Biotechnology, 2013 - Springer
… of shikimic acid, this article displays a light on the current scenario of shikimic acid … Moreover, it is giving prominence to the applications and the market studies of shikimic acid which …
Number of citations: 78 link.springer.com
SS Chandran, J Yi, KM Draths… - Biotechnology …, 2003 - Wiley Online Library
… The highest titers and yields of shikimic acid biosynthesized from glucose in 1 L fermentor … shikimic acid in 36% (mol/mol) yield with a maximum productivity of 5.2 g/L/h for shikimic acid …
Number of citations: 218 aiche.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.